2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone

Description

Structural Classification and Nomenclature

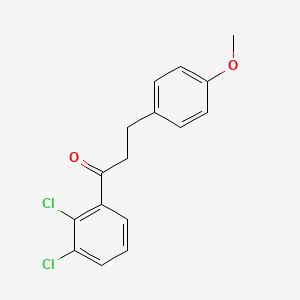

The compound belongs to the propiophenone family, characterized by a ketone group (-C=O) attached to a propane chain and two aromatic rings. Its systematic IUPAC name is 1-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one , reflecting the positions of substituents on the phenyl rings. The methoxy group (-OCH₃) occupies the para position on one benzene ring, while chlorine atoms are located at the ortho and meta positions on the other.

The structural formula (C₁₆H₁₄Cl₂O₂) and SMILES notation (COC1=CC=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl) highlight its key functional groups. Its classification as a diarylpropan-1-one underscores its relevance in studying steric and electronic effects in aromatic systems.

Historical Context in Organic Chemistry

The synthesis of halogenated propiophenones like this compound emerged alongside advancements in Friedel-Crafts acylation, a reaction pivotal to forming aromatic ketones. First reported in the late 20th century, its development paralleled efforts to optimize electrophilic substitution reactions for introducing halogens and alkoxy groups into aromatic frameworks. Early studies focused on its potential as a precursor for agrochemicals and pharmaceuticals, leveraging the electron-withdrawing effects of chlorine to modulate reactivity.

Significance in Chemical Research

This compound is a versatile scaffold in synthetic and medicinal chemistry:

- Intermediate in Organic Synthesis : It facilitates the preparation of complex molecules through nucleophilic substitution, oxidation, or reduction reactions. For example, the chlorine atoms enable Suzuki-Miyaura couplings, while the ketone group can be reduced to secondary alcohols.

- Structure-Activity Relationship (SAR) Studies : Researchers compare its bioactivity with isomers (e.g., 2',4'-dichloro or 3',4'-dichloro derivatives) to assess how substituent positioning affects interactions with biological targets. Such studies inform drug design for conditions like cancer and inflammation.

- Material Science Applications : Its rigid aromatic structure contributes to liquid crystal and polymer research, where thermal stability and electronic properties are critical.

Molecular Identity Parameters

The compound’s molecular identity is defined by the following parameters:

| Parameter | Value |

|---|---|

| IUPAC Name | 1-(2,3-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one |

| Molecular Formula | C₁₆H₁₄Cl₂O₂ |

| Molecular Weight | 309.19 g/mol |

| InChI | InChI=1S/C16H14Cl2O2/c1-20-12-8-5-11(6-9-12)7-10-15(19)13-3-2-4-14(17)16(13)18/h2-6,8-9H,7,10H2,1H3 |

| InChI Key | IYRUFZCZHPXXPB-UHFFFAOYSA-N |

| CAS Registry Number | 898776-22-2 |

| Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl |

These parameters are essential for reproducibility in synthesis, spectral validation, and database indexing.

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-12-8-5-11(6-9-12)7-10-15(19)13-3-2-4-14(17)16(13)18/h2-6,8-9H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRUFZCZHPXXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644291 | |

| Record name | 1-(2,3-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-22-2 | |

| Record name | 1-Propanone, 1-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dichloro-3-(4-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,3-dichlorobenzoyl chloride with 4-methoxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of 2’,3’-Dichloro-3-(4-methoxyphenyl)propiophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2’,3’-Dichloro-3-(4-methoxyphenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

- Chlorine Position: The 2',3'-dichloro configuration increases steric hindrance compared to 2',4'- or 2',6'-dichloro isomers, affecting catalytic hydrogenation yields (e.g., 11% yield for propiophenone amination with 2',3'-substitution ).

Physicochemical Properties

- Melting/Boiling Points: While direct data are unavailable, analogs like 4'-chloro-3-(4-methoxyphenyl)propiophenone melt at 64–65°C , suggesting similar thermal stability for the target compound.

- Spectral Data: For related trihydroxypropiophenones, $^{13}\text{C-NMR}$ shifts (e.g., δ 70.6 for C-1, δ 140.9 for C-4) and coupling constants (e.g., $J_{H-1–H-2} = 9.6 \, \text{Hz}$) highlight stereochemical configurations , which may apply to the target compound’s derivatives.

Biological Activity

2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone is a compound of interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a propiophenone backbone with dichloro and methoxy substitutions on the phenyl ring, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of chlorine and methoxy groups affects the binding affinity and selectivity towards specific biological targets.

Target Interactions

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could lead to therapeutic effects in conditions like cancer or inflammation.

- Receptor Modulation : Similar compounds have shown potential in modulating neurotransmitter receptors, indicating possible applications in neuropharmacology .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may have antitumor effects, potentially through apoptosis induction in cancer cells.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

- Neuroprotective Effects : Some studies indicate neuroprotective potential, suggesting applications in neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound can inhibit the proliferation of specific cancer cell lines. For instance, a study reported a significant reduction in cell viability at concentrations above 50 µM .

- Animal Studies : Animal models have shown that administration of the compound resulted in reduced tumor growth rates compared to control groups. Doses were administered both orally and intraperitoneally, with varying degrees of efficacy observed based on dosage and administration route .

- Mechanistic Insights : Further mechanistic studies revealed that the compound may induce apoptosis through caspase activation pathways, highlighting its potential as a chemotherapeutic agent.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2'-Chloro-3-(4-methoxyphenyl)propiophenone | Chlorine at 2' position | Moderate anti-inflammatory effects |

| 2'-Fluoro-3-(4-methoxyphenyl)propiophenone | Fluorine at 2' position | Stronger antitumor activity |

| 3-(4-Methoxyphenyl)propiophenone | Lacks halogen substitutions | Lower overall biological activity |

Q & A

Q. What experimental protocols are recommended for synthesizing 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone with high purity?

Methodological Answer:

- Step 1: Precursor Selection

Use 4-methoxypropiophenone as a starting material, as its methoxy group provides regioselectivity for subsequent chlorination. Analogous protocols for chlorinated propiophenones suggest Friedel-Crafts acylation followed by electrophilic substitution . - Step 2: Chlorination Optimization

Optimize chlorination using sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane under controlled temperature (0–5°C). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2). Adjust stoichiometry to prevent over-chlorination, as observed in structurally similar compounds . - Step 3: Purification

Purify via column chromatography (silica gel, gradient elution) and confirm purity (>98%) using HPLC (C18 column, acetonitrile:water 70:30) and NMR (¹H/¹³C). Reference spectral libraries for dichloro-substituted propiophenones to validate signals .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation, as chlorinated aromatics may release toxic vapors during reactions .

- Waste Management : Segregate waste in halogenated solvent containers. Partner with certified waste disposal services to mitigate environmental contamination, per protocols for chlorinated intermediates .

- Emergency Protocols : In case of exposure, rinse eyes with water for 15 minutes (per ANSI Z358.1) and seek medical evaluation. Maintain emergency contact details for hazardous material specialists .

Q. How can researchers validate the structural identity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺. For dichloro derivatives, isotopic patterns (M+2, M+4) should align with theoretical Cl₂ abundance .

Advanced Research Questions

Q. How do substituent positions (2',3' vs. 2',4') influence the reactivity of dichloro-propiophenones in cross-coupling reactions?

Methodological Answer:

- Steric vs. Electronic Effects :

- 2',3'-Dichloro : Ortho-substitution creates steric hindrance, reducing Suzuki-Miyaura coupling yields. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency .

- 2',4'-Dichloro : Para-substitution improves electronic communication, favoring Heck reactions. Compare turnover numbers (TONs) using Pd(OAc)₂/XPhos systems .

- Case Study : For 2',3'-dichloro derivatives, optimize solvent polarity (DMF > toluene) to stabilize transition states. Monitor regioselectivity via LC-MS .

Q. How can researchers resolve contradictions in reported spectral data for chlorinated propiophenones?

Methodological Answer:

- Data Reconciliation Workflow :

- Cross-reference NMR data from PubChem, NIST, and synthetic literature. Note solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .

- Validate ambiguous signals using 2D NMR (COSY, HSQC). For example, distinguish overlapping aromatic protons via NOESY .

- Replicate synthesis under standardized conditions (e.g., anhydrous, inert atmosphere) to minimize batch variability .

- Example : Discrepancies in carbonyl shifts (¹³C NMR) may arise from keto-enol tautomerism. Stabilize the keto form using acidic conditions (0.1% TFA in CDCl₃) .

Q. What strategies are effective for studying the environmental persistence of this compound?

Methodological Answer:

- Degradation Pathways :

- Photolysis : Expose to UV light (254 nm) in aqueous acetonitrile. Monitor degradation via HPLC-UV and identify byproducts (e.g., dechlorinated analogs) using QTOF-MS .

- Biodegradation : Use OECD 301F test with activated sludge. Quantify residual compound via GC-MS (SIM mode) and assess toxicity using Microtox® bioassays .

- Data Interpretation : Compare half-lives with structurally related PCBs, noting enhanced stability from methoxy groups .

Q. How can computational modeling predict the metabolic fate of this compound?

Methodological Answer:

- In Silico Tools :

- Phase I Metabolism : Use Schrödinger’s QikProp to predict CYP450-mediated oxidation sites. Prioritize para-methoxy cleavage over chloro substituents .

- Docking Studies : Simulate binding affinity with human serum albumin (PDB ID: 1AO6) via AutoDock Vina. Correlate with experimental logP values (HPLC-derived) .

- Validation : Compare predictions with in vitro microsomal assays (rat liver S9 fraction). Adjust force fields for halogen-bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.